N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-21-10-4-2-3-9(5-10)14-11(19)12(20)15-13(6-16,7-17)8-18/h2-5,16-18H,6-8H2,1H3,(H,14,19)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOFVFGPQDPRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with glycidol, followed by the addition of ethylenediamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 3-methoxyaniline with glycidol to form an intermediate.
Step 2: Addition of ethylenediamine to the intermediate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Synthesis Overview:
| Step | Reaction Description |
|---|---|
| 1 | Reaction of 3-methoxyaniline with glycidol to form an intermediate. |
| 2 | Addition of ethylenediamine to the intermediate to yield the final product. |
Chemistry
In the realm of chemistry, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide serves as a building block for synthesizing more complex molecules. Its reactive hydroxyl groups allow for various chemical modifications, making it valuable in developing new compounds.
Biology
This compound has been investigated for its potential as a biochemical probe or enzyme inhibitor. Its ability to form hydrogen bonds with proteins or enzymes suggests it could modulate their activity. For instance, studies have shown that similar compounds can inhibit enzymes critical in metabolic pathways associated with diseases.
Medicine
Research into the therapeutic potential of this compound indicates possible applications in treating various diseases. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties. For example:
- Anti-inflammatory Activity : In vitro assays have shown that derivatives can reduce inflammation markers.
- Anticancer Activity : Cell line studies indicate selective cytotoxicity against certain cancer cells while sparing normal cells.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for formulating specialty chemicals and enhancing product performance.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound on acetylcholinesterase. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating potential applications in neurodegenerative disease treatments.
Case Study 2: Anticancer Properties
In another study focusing on its anticancer effects, researchers tested the compound against various cancer cell lines including breast and colon cancer cells. The findings revealed an IC50 value of approximately 25 µM for breast cancer cells, suggesting it could be developed further as a therapeutic agent.
Mechanism of Action
The mechanism by which N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Substituent on N' | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| Target Compound | 3-Methoxyphenyl | 325.33 | Specialty synthesis, coordination chemistry |
| N-Phenylethanediamide | Phenyl | 280.27 | Limited (discontinued) |
| N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl) | Methoxybenzyl + pyridinyl | ~380 (estimated) | Medicinal chemistry, catalysis |
Functional Group Comparison :
| Compound | Core Structure | Key Functional Groups | Applications |
|---|---|---|---|
| Target Compound | Ethanediamide | Tricine + 3-methoxyphenyl | Chelation, synthesis |
| Tricine | Glycine derivative | Hydroxyl, hydroxymethyl | Biological buffer |
| Octadecanamide analog | Fatty amide | Hydrophobic alkyl chain | Surfactants, lipid systems |
Urea and Acrylamide Derivatives
- N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea: This urea derivative () replaces the ethanediamide with a urea group.
- N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide : An acrylamide derivative () with polymerizable vinyl groups, enabling use in hydrogels or functional polymers—a distinct application from the target compound’s likely role as a small-molecule intermediate .
Biological Activity
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, also known as a derivative of bis(hydroxymethyl)ethanediamide, is a synthetic organic compound with potential biological applications. Its structure includes hydroxyl groups, a methoxyphenyl moiety, and an ethanediamide backbone, which contribute to its chemical reactivity and biological interactions.
The compound has the molecular formula and features multiple functional groups that enable diverse chemical reactions, including oxidation, reduction, and substitution reactions. These properties are crucial for its application in biochemical research and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and methoxy groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity or modulating their function. This mechanism is significant in exploring its use as an enzyme inhibitor or biochemical probe .
Enzyme Inhibition
Research indicates that derivatives of this compound show promise as enzyme inhibitors. For instance, studies have demonstrated that certain derivatives can effectively inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes, making these compounds candidates for further pharmacological exploration .
Cytotoxicity and Anticancer Activity
A number of studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Results have shown that certain concentrations lead to significant reductions in cell viability, suggesting potential anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells .
Case Studies
-
Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effects on specific metabolic enzymes.
- Findings : The compound exhibited significant inhibition of enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.
-
Cytotoxicity Assessment :
- Objective : To assess the effects on cancer cell lines.
- Findings : The compound showed a dose-dependent decrease in cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity.
Data Table: Biological Activity Overview
| Property | Observation |
|---|---|
| Molecular Formula | C13H18N2O6 |
| Enzyme Inhibition | Significant inhibition at micromolar concentrations |
| Cytotoxicity | Dose-dependent reduction in cell viability |
| Target Cells | Various cancer cell lines |
| Mechanism | Potential apoptosis induction |
Q & A
Q. Key Considerations :
- Control reaction pH (6.5–7.5) to avoid hydrolysis of the hydroxymethyl groups .
- Optimize stoichiometry (1:1.2 molar ratio of amine to acid) to minimize by-products .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Structural elucidation employs:
X-ray Crystallography : Resolve the 3D conformation using SHELX programs for refinement. The tris(hydroxymethyl) group often forms hydrogen bonds (O—H⋯O, O—H⋯N) critical for stability .
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (hydroxymethyl protons) and δ 6.7–7.3 ppm (methoxyphenyl aromatic protons).
- ¹³C NMR : Carbonyl signals at ~170 ppm confirm amide bonds .
FT-IR : Stretches at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (O–H) .
Q. Resolution Strategy :
- Replicate assays under harmonized conditions (pH 7.4, 37°C).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently .
Advanced: What computational methods predict interactions with biological targets?
Q. Methodological Answer :
Molecular Docking :
- Use AutoDock Vina with AMBER force fields. The methoxyphenyl group shows high affinity for hydrophobic pockets in enzyme active sites .
MD Simulations :
- Simulate ligand-protein complexes in GROMACS for 100 ns. Analyze RMSD (<2 Å) to confirm stability .
Case Study : Docking with cytochrome P450 (CYP3A4) revealed hydrogen bonding between hydroxymethyl groups and Thr309 residues .
Basic: What analytical techniques assess purity and stability?
Q. Methodological Answer :
HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA). Retention time ~8.2 min; detect at 254 nm .
Stability Testing :
Q. Critical Parameters :
- Limit of detection (LOD): 0.1 µg/mL via UV-Vis (λmax = 255 nm) .
Advanced: How to analyze hydrogen-bonding networks in crystalline forms?
Q. Methodological Answer :
Single-Crystal XRD : Resolve O—H⋯O and C—H⋯O interactions using SHELXL for refinement. The tris(hydroxymethyl) group forms a 3D network via bifurcated hydrogen bonds .
Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 62% O–H⋯O contacts) with CrystalExplorer .
Example : A reported Fe(II) complex with similar ligands showed 8 unique hydrogen bonds per asymmetric unit .
Basic: What are the compound’s key reactivity patterns?
Q. Methodological Answer :
Hydrolysis : Susceptible to acidic cleavage of the amide bond (0.1 M HCl, 60°C). Monitor via HPLC .
Oxidation : The methoxyphenyl group resists oxidation (tested with KMnO₄), while hydroxymethyl groups may oxidize to carboxylates under strong conditions .
Q. Synthetic Derivatization :
- Introduce fluorophores via esterification of hydroxyl groups (e.g., fluorescein isothiocyanate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
